2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethyl morpholine-4-carbodithioate

Description

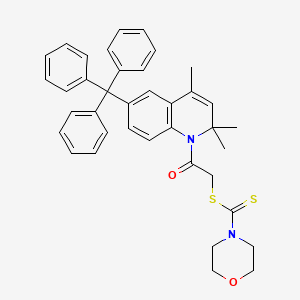

The compound 2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethyl morpholine-4-carbodithioate is a quinoline derivative featuring a morpholine-4-carbodithioate moiety linked via an ethyl ketone bridge. Its structure includes:

- Quinoline core: Substituted with three methyl groups (2,2,4-trimethyl) and a bulky trityl (triphenylmethyl) group at the 6-position.

This compound’s synthesis likely involves coupling a functionalized quinoline intermediate with morpholine-4-carbodithioate, analogous to methods used for similar derivatives (e.g., acyl chloride coupling reactions) .

Properties

Molecular Formula |

C38H38N2O2S2 |

|---|---|

Molecular Weight |

618.9 g/mol |

IUPAC Name |

[2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethyl] morpholine-4-carbodithioate |

InChI |

InChI=1S/C38H38N2O2S2/c1-28-26-37(2,3)40(35(41)27-44-36(43)39-21-23-42-24-22-39)34-20-19-32(25-33(28)34)38(29-13-7-4-8-14-29,30-15-9-5-10-16-30)31-17-11-6-12-18-31/h4-20,25-26H,21-24,27H2,1-3H3 |

InChI Key |

OHUDAEVXCUQKCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CSC(=S)N6CCOCC6)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-OXO-2-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]ETHYL 4-MORPHOLINECARBODITHIOATE typically involves multiple steps, including the formation of the quinoline core, introduction of the morpholine carbodithioate moiety, and the trityl protection of the quinoline nitrogen. Specific conditions such as temperature, solvents, and catalysts play critical roles in these reactions. For instance, one common synthetic route involves the use of Friedlander synthesis for the quinoline formation, followed by nucleophilic substitution and protection steps.

Industrial Production Methods: For industrial-scale production, optimization of reaction conditions for yield and purity is paramount. This often involves the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions It Undergoes: 2-OXO-2-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]ETHYL 4-MORPHOLINECARBODITHIOATE undergoes a variety of chemical reactions including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: Use of reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Employing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Typical nucleophilic or electrophilic substitution reactions using halides or other leaving groups.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used, often leading to derivatives that retain the core structure while introducing new functional groups.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. The incorporation of quinoline derivatives in drug design has been extensively researched due to their ability to interact with biological targets involved in cancer progression.

Case Studies

- Antiproliferative Activity : A study demonstrated that compounds similar to the target molecule exhibited significant antiproliferative effects against various cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells. The mechanism of action is believed to involve the induction of apoptosis in these cells .

- Molecular Hybridization : The design of molecular hybrids incorporating quinoline structures has shown promise in enhancing anticancer efficacy. For instance, the combination of quinoline with other bioactive moieties has led to compounds that exhibit synergistic effects against tumor growth .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. The presence of the carbodithioate group may enhance its interaction with microbial targets.

Research Findings

- Antimicrobial Screening : Preliminary studies on related compounds have indicated significant antimicrobial activity against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds derived from similar frameworks have shown minimum inhibitory concentrations (MICs) that suggest effectiveness as potential antimicrobial agents .

Synthetic Methodologies

The synthesis of this compound involves complex organic reactions that leverage advanced techniques in synthetic chemistry.

Synthesis Pathway

- Starting Materials : The synthesis typically begins with a protected piperazine derivative.

- Functionalization : Subsequent steps involve the introduction of an oxo group and the attachment of the tritylated quinoline fragment through coupling reactions such as Suzuki or Heck reactions.

- Final Modifications : The final product is obtained by converting intermediates into the desired carbodithioate derivative through controlled oxidation and functional group transformations .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline core can intercalate with DNA, while the morpholine carbodithioate group may inhibit specific enzymes by forming covalent bonds with active site residues. These interactions disrupt normal cellular processes, leading to the compound's observed biological effects.

Comparison with Similar Compounds

Morpholine-4-Carbodithioate Derivatives

Several analogs share the morpholine-4-carbodithioate group but differ in core structures and substituents. Key examples include:

<sup>a</sup>LogP values estimated using XLogP3 .

<sup>b</sup>Estimated based on molecular formula (C38H38N2OS2).

<sup>c</sup>Higher LogP due to hydrophobic trityl group.

Key Observations :

Fluoroquinolone Analogues with Bulky Substituents

Studies on fluoroquinolones (e.g., ciprofloxacin derivatives) with anthracene or phenanthrene substituents reveal that bulky groups:

- Reduce activity against Gram-negative bacteria (e.g., E. coli) due to steric hindrance of efflux pumps or target binding .

- Enhance activity against Gram-positive strains (e.g., S. aureus) by improving lipid bilayer penetration .

The target compound’s trityl group may follow similar trends, though its larger size could further limit bioavailability compared to anthracene/phenanthrene derivatives.

Morpholinoethyl Substituents in Medicinal Chemistry

In cannabinoid receptor ligands, morpholinoethyl groups were found to lower binding affinity compared to alkyl chains (e.g., Ki = 221 nM vs. 16 nM for pentyl analogs) . This suggests that the morpholine-4-carbodithioate group in the target compound may prioritize sulfur-mediated interactions (e.g., metal chelation) over receptor affinity.

Research Tools and Structural Analysis

- Crystallography : Derivatives like the coumarin analog were characterized using SHELX and ORTEP for structure refinement and visualization, methods applicable to the target compound .

- Docking Studies : AutoDock Vina could predict binding modes of the target compound, leveraging its speed and accuracy for virtual screening .

Biological Activity

The compound 2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethyl morpholine-4-carbodithioate is a synthetic derivative of quinoline known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a quinoline core substituted with a morpholine group and carbodithioate moiety. The presence of these functional groups contributes to its biological activity.

Biological Activity Overview

The biological activities of the compound have been investigated in various studies, revealing its potential as an antioxidant , antimicrobial , and anticancer agent.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. The antioxidant activity is attributed to the presence of the quinoline structure, which enhances electron donation capabilities.

Antimicrobial Activity

The compound has shown effectiveness against a range of microbial strains. In vitro studies demonstrated its inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent antimicrobial efficacy.

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. In cell line assays, it induced apoptosis in cancer cells through mechanisms involving caspase activation and modulation of apoptotic pathways. The selectivity towards cancer cells over normal cells highlights its potential for therapeutic use in oncology.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Effective free radical scavenger | |

| Antimicrobial | Active against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study 1: Antioxidant Efficacy

In a study assessing oxidative stress markers in human cell lines, treatment with this compound resulted in a significant reduction of reactive oxygen species (ROS). The study utilized assays such as DCFDA (dichlorofluorescein diacetate) to measure ROS levels before and after treatment.

Case Study 2: Antimicrobial Testing

A series of tests conducted against Staphylococcus aureus and Escherichia coli revealed that the compound had an MIC of 32 µg/mL against both strains. This suggests that it could be developed into a novel antimicrobial agent.

Case Study 3: Cancer Cell Apoptosis

In vitro experiments on MCF-7 breast cancer cells showed that treatment with the compound led to a dose-dependent increase in apoptotic markers such as Annexin V positivity and caspase-3 activation. This indicates its potential role in cancer therapy by selectively targeting malignant cells.

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary data suggest:

- Antioxidant Mechanism : Involves the donation of electrons to neutralize free radicals.

- Antimicrobial Mechanism : Likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.